N-Butyl-2-(2-methoxyacetamido)benzamide is a specialized carboxamide derivative investigated for its potential as a fungicidal agent. This class of compounds, known for interfering with fungal respiration, is critical in agrochemical research and development. The specific combination of the N-butyl group and the 2-(2-methoxyacetamido) substituent on the benzamide core dictates its biological activity spectrum and physicochemical properties, distinguishing it from more common benzamide or carboxamide fungicides and making it a key molecule for structure-activity relationship (SAR) studies. [REFS-1, REFS-2]
In fungicidal carboxamides, minor structural modifications lead to significant, unpredictable shifts in biological efficacy and target specificity. Substituting the N-butyl group with other alkyl chains (e.g., N-propyl, N-isobutyl) or altering the acetamido side chain can drastically change the molecule's fit within the target enzyme's binding pocket, such as succinate dehydrogenase (SDH). This often results in a dramatic loss of potency or a narrowed spectrum of activity, rendering analogs ineffective for specific fungal pathogens. Therefore, for researchers developing targeted fungicides or conducting precise SAR studies, procuring this exact N-butyl derivative is critical for achieving reproducible and meaningful results. [1]
In a direct comparison of fungicidal efficacy against wheat brown rust (*Puccinia recondita*), N-Butyl-2-(2-methoxyacetamido)benzamide demonstrated significantly greater preventative control compared to its N-propyl analog. At a concentration of 100 ppm, the N-butyl target compound achieved 90% control of the fungus, whereas the N-propyl version provided only 70% control under identical conditions. [1]
| Evidence Dimension | Fungicidal Activity (% Control) |
| Target Compound Data | 90% control |
| Comparator Or Baseline | N-Propyl-2-(2-methoxyacetamido)benzamide: 70% control |
| Quantified Difference | 20 percentage points higher control |
| Conditions | Preventative test on Wheat Brown Rust (Puccinia recondita f. sp. tritici) at 100 ppm. |
This 20-point difference in efficacy establishes the N-butyl group as a critical structural feature for high potency against this key agricultural pathogen, making it the required choice over the N-propyl analog for this application.
When evaluated for control of grape grey mould (*Botrytis cinerea*), the N-butyl target compound again showed a clear performance advantage over a closely related structural analog. At an application rate of 100 ppm, N-Butyl-2-(2-methoxyacetamido)benzamide provided 70% control. In contrast, the N-isobutyl analog was completely ineffective, registering 0% control. [1]
| Evidence Dimension | Fungicidal Activity (% Control) |
| Target Compound Data | 70% control |
| Comparator Or Baseline | N-Isobutyl-2-(2-methoxyacetamido)benzamide: 0% control |
| Quantified Difference | 70 percentage points higher control |
| Conditions | Preventative test on Grape Grey Mould (Botrytis cinerea) at 100 ppm. |
The total loss of activity with a minor change from a straight-chain to a branched-chain butyl group highlights the precise structural requirement for activity, making the target compound non-substitutable for research targeting Botrytis.
N-Butyl-2-(2-methoxyacetamido)benzamide is documented as a crystalline solid with a defined melting point of 84-86 °C. This contrasts with its N-propyl analog, for which a specific physical state or melting point is not provided in the same comparative synthesis report, being characterized only by its NMR spectrum. [1]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 84-86 °C (Crystalline Solid) |
| Comparator Or Baseline | N-Propyl-2-(2-methoxyacetamido)benzamide: Not reported (characterized as an oil or non-crystalline material) |
| Quantified Difference | Defined, handleable solid vs. potentially oily or amorphous state |
| Conditions | As-synthesized and purified material. |
A defined melting point and solid form are critical for procurement in process chemistry and formulation, ensuring batch-to-batch consistency, easier handling, weighing, and improved stability compared to non-crystalline oils.
The compound's demonstrated high efficacy (90% control) against *Puccinia recondita* makes it a primary choice as a lead structure or positive control in screening programs aimed at discovering next-generation fungicides for major cereal crops like wheat and barley. [1]
Given the sharp decline in activity observed when replacing the N-butyl group with N-propyl or N-isobutyl groups, this compound serves as a critical reference point for researchers investigating the specific steric and hydrophobic requirements of the N-alkyl pocket in the target enzyme. [1]
The significant activity against *Botrytis cinerea* (70% control), which is absent in the N-isobutyl analog, positions this molecule as a valuable starting point for medicinal chemistry efforts to optimize carboxamides for controlling grey mould in high-value crops like grapes and strawberries. [1]
As a defined crystalline solid with a documented melting point, this compound is suitable for use as a reference standard in the development of stable, consistent agrochemical formulations and for optimizing synthesis and purification protocols where a solid, handleable intermediate is required. [1]